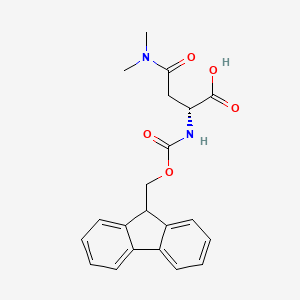

Fmoc-N,N-dimethyl-D-Asparagine

Description

Contextualization within Modern Peptide Chemistry and Bioconjugation Strategies

Fmoc-N,N-dimethyl-D-Asparagine is a specialized amino acid derivative utilized in modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the alpha-amine of the amino acid. nih.govchemimpex.com This protection strategy is foundational to contemporary SPPS, allowing for the sequential addition of amino acids to a growing peptide chain under mild, base-labile deprotection conditions, which preserves acid-sensitive functionalities within the peptide. nih.govnih.gov The use of Fmoc chemistry has become the predominant method for synthesizing modified peptides, as many crucial post-translational modifications like glycosylation and phosphorylation are unstable under the harsh acidic conditions of older methodologies. nih.gov

The incorporation of Fmoc-N,N-dimethyl-D-Asparagine into a peptide chain introduces a unique modification. The N,N-dimethylation of the side-chain amide provides steric hindrance and alters the electronic properties of the asparagine residue. This modification is significant in preventing common side reactions that plague standard asparagine residues during synthesis. peptide.comiris-biotech.de Furthermore, the use of the D-enantiomer (the unnatural form of the amino acid) is a deliberate design choice to enhance peptide stability against enzymatic degradation by proteases, which typically recognize L-amino acids.

Significance of Asparagine Modifications in Peptide Science and Design

Asparagine residues play a significant structural role in proteins and peptides, often found in motifs that cap the ends of alpha-helices and beta-sheets. wikipedia.org However, the side-chain amide of asparagine is chemically labile and prone to a spontaneous, non-enzymatic deamidation reaction, especially under physiological or basic conditions. acs.orgliverpool.ac.uknih.gov This process proceeds through a five-membered succinimide (B58015) ring intermediate, which can then hydrolyze to form a mixture of L-aspartyl and L-isoaspartyl residues, the latter typically being the major product. nih.gov This modification introduces a negative charge, alters the peptide backbone, and can lead to structural changes that compromise or alter the biological function of the peptide. acs.orgnih.gov

The modification of the asparagine side chain is a key strategy to prevent this undesirable deamidation. Fmoc-N,N-dimethyl-D-Asparagine is designed specifically for this purpose. By replacing the two protons on the side-chain amide nitrogen with methyl groups, the primary pathway for deamidation—the nucleophilic attack of the following peptide bond's nitrogen on the side-chain carbonyl—is blocked. This ensures the chemical integrity of the asparagine residue throughout the synthesis, purification, and subsequent application of the peptide.

This strategic modification is crucial for the design of stable therapeutic peptides and complex protein structures where the native sequence may be susceptible to degradation. acs.orgnih.gov The ability to precisely control the chemical identity of each residue allows for the creation of peptides with predictable structures and longer half-lives.

Historical Development of Fmoc-Protected Amino Acid Derivatives for Specialized Applications

The field of peptide synthesis was revolutionized by the development of solid-phase techniques and the introduction of orthogonal protecting groups. nih.govnih.gov Initially, the tert-butyloxycarbonyl (Boc) protecting group was standard, but its removal required repeated treatments with strong acid. nih.gov In the late 1970s, Louis A. Carpino and Grace Y. Han introduced the Fmoc group, which could be removed under mild basic conditions, typically with piperidine (B6355638). nih.gov This offered an orthogonal system where the N-terminal protecting group could be removed without affecting the acid-labile side-chain protecting groups or the linker attaching the peptide to the solid support. nih.gov

The adoption of Fmoc-SPPS by the broader scientific community was rapid, as it avoided the use of hazardous hydrofluoric acid for final cleavage and was easily automated. nih.gov This spurred the development and industrial production of a wide range of high-purity Fmoc-protected amino acid building blocks. nih.govmarketreportanalytics.com

As peptide chemists tackled more complex sequences, specific side reactions associated with certain amino acids became major obstacles. For aspartic acid and asparagine, the formation of aspartimide was a significant problem, leading to epimerization and the formation of unwanted β-peptides. iris-biotech.de This challenge drove the innovation of specialized derivatives with bulky side-chain protecting groups to sterically hinder the side reaction. nih.goviris-biotech.de Similarly, the development of Fmoc-N,N-dimethyl-D-Asparagine represents a targeted solution to the deamidation problem specific to asparagine. nih.gov The synthesis of N-methylated amino acids has become an important strategy to enhance the bioavailability and stability of peptides, and creating building blocks like the one discussed here is a part of that broader effort in medicinal chemistry. nih.govmdpi.com

Interactive Data Tables

Table 1: Physicochemical Properties of Fmoc-N,N-dimethyl-D-Asparagine

| Property | Value | Source |

| CAS Number | 2770452-77-0 | wuxiapptec.com |

| Molecular Formula | C₂₁H₂₂N₂O₅ | nih.gov |

| Molecular Weight | 382.41 g/mol | wuxiapptec.com |

| Purity | >95% | wuxiapptec.com |

| Appearance | Solid | sigmaaldrich.com |

| SMILES | CN(C)C(=O)CC@@HC(O)=O | wuxiapptec.com |

| InChI Key | VXKRBLOYXZGVTI-SFHVURJKSA-N | sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C21H22N2O5 |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

(2R)-4-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C21H22N2O5/c1-23(2)19(24)11-18(20(25)26)22-21(27)28-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,27)(H,25,26)/t18-/m1/s1 |

InChI Key |

VXKRBLOYXZGVTI-GOSISDBHSA-N |

Isomeric SMILES |

CN(C)C(=O)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CN(C)C(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc N,n Dimethyl D Asparagine and Its Incorporation into Peptides

Synthesis of the Fmoc-N,N-dimethyl-D-Asparagine Building Block

Derivatization Strategies for N,N-Dimethylation of Asparagine Residues

The key chemical transformation in the synthesis of the target building block is the formation of the N,N-dimethylamide on the side chain of D-aspartic acid. This is typically achieved by first protecting the α-amino and α-carboxyl groups of D-aspartic acid to prevent side reactions. A plausible synthetic route would commence with an orthogonally protected D-aspartic acid derivative, such as Fmoc-D-Asp(OtBu)-OH, which is commercially available. nbinno.com The side-chain tert-butyl ester can be selectively deprotected to yield the free β-carboxylic acid.

This free carboxylic acid is then activated to facilitate amide bond formation with dimethylamine (B145610). A variety of coupling reagents can be employed for this activation step, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma). researchgate.net Alternatively, phosphonium (B103445) or uronium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used for efficient activation. nih.gov The activated ester is then reacted with an excess of dimethylamine to form the desired N,N-dimethylamide.

It is crucial to select a derivatization strategy that is compatible with the chosen protecting groups and minimizes the risk of side reactions, such as dehydration of the primary amide in unmodified asparagine to a nitrile, a known issue during carboxyl activation. altabioscience.com

Fmoc-Protection Techniques for Amino Acid Amine Groups

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino function in peptide synthesis due to its stability under acidic conditions and its lability to mild bases, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). nih.govnih.gov

The introduction of the Fmoc group onto the α-amino group of the N,N-dimethylated D-asparagine derivative can be accomplished using several standard reagents. The most common method involves the reaction of the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions. nih.gov The reaction is typically carried out in a mixed aqueous-organic solvent system, such as dioxane/water or acetone/water, with a base like sodium bicarbonate or triethylamine (B128534) to neutralize the acid formed during the reaction. These methods are generally high-yielding and proceed without significant side reactions.

The choice of Fmoc protection agent can influence the purity of the final product. For instance, the use of Fmoc-Cl can sometimes lead to the formation of dipeptide impurities, while Fmoc-OSu is often preferred for its higher stability and cleaner reaction profile. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-N,N-dimethyl-D-Asparagine

The incorporation of the synthesized Fmoc-N,N-dimethyl-D-Asparagine into a growing peptide chain is achieved using the well-established methodology of Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu strategy is the most commonly employed approach, offering mild reaction conditions for the repetitive deprotection and coupling steps. nih.gov

Resin Selection and Linker Chemistry in Fmoc-SPPS

The choice of solid support (resin) and the linker that attaches the first amino acid to it is a critical parameter in SPPS, as it dictates the conditions required for the final cleavage of the peptide from the resin and the nature of the C-terminus (acid or amide).

For the synthesis of peptide acids, Wang resin or 2-chlorotrityl chloride (2-CTC) resin are commonly used. The 2-CTC resin is particularly advantageous as it allows for the cleavage of the peptide under very mild acidic conditions, which helps to preserve acid-sensitive modifications and protecting groups. For the synthesis of peptide amides, Rink amide or PAL (5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid) resins are the linkers of choice. researchgate.net

The selection of the resin should also consider the properties of the target peptide. For example, polyethylene (B3416737) glycol (PEG)-grafted polystyrene resins, such as TentaGel or ChemMatrix, can improve solvation and reduce peptide aggregation, which is particularly beneficial for the synthesis of long or hydrophobic peptides.

Coupling Reagents and Reaction Optimization in Fmoc-SPPS

The formation of the peptide bond between the incoming Fmoc-N,N-dimethyl-D-Asparagine and the N-terminally deprotected peptide-resin is a crucial step. The N,N-dimethylated side chain of the asparagine derivative can introduce steric hindrance, potentially slowing down the coupling reaction and leading to incomplete incorporation. Therefore, the choice of coupling reagent and the optimization of the reaction conditions are critical for achieving high coupling efficiency.

For sterically hindered amino acids, including N-methylated residues which share some structural similarities, standard carbodiimide-based coupling methods may not be sufficient. More potent activating reagents are often required.

| Coupling Reagent Class | Examples | Suitability for Hindered Couplings |

| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU | HATU and HCTU are generally more effective than HBTU and TBTU for hindered couplings. |

| Phosphonium Salts | PyBOP, PyAOP | PyAOP is often considered superior for challenging couplings, including those involving N-methylated amino acids. |

| Immonium-type Reagents | COMU | Shows coupling efficiencies comparable to HATU and is considered a safer alternative to HOBt/HOAt-based reagents. |

To optimize the coupling of Fmoc-N,N-dimethyl-D-Asparagine, several strategies can be employed:

Use of potent coupling reagents: As indicated in the table, reagents like HATU, HCTU, PyAOP, or COMU are preferred.

Extended coupling times: Allowing the reaction to proceed for a longer duration can help to drive the coupling to completion.

Double coupling: Repeating the coupling step with a fresh portion of the activated amino acid can be effective in cases of particularly difficult couplings.

Monitoring the reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test), although it should be noted that this test is not always reliable for secondary amines that may be present.

By carefully selecting the synthetic route for the building block and optimizing the conditions for its incorporation into the peptide chain, Fmoc-N,N-dimethyl-D-Asparagine can be effectively utilized to create novel peptides with tailored properties.

Deprotection Strategies and Orthogonal Protecting Group Schemes

The successful incorporation of Fmoc-N,N-dimethyl-D-Asparagine into a peptide sequence relies on the predictable and clean removal of the temporary Nα-Fmoc protecting group at each synthesis cycle. This deprotection must be efficient while leaving all other protecting groups and the acid-labile resin linkage intact.

The standard method for Fmoc group removal is treatment with a solution of a secondary amine base, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). luxembourg-bio.comnih.gov The mechanism involves a base-catalyzed β-elimination, which releases the free N-terminal amine of the growing peptide chain, dibenzofulvene (DBF), and carbon dioxide. luxembourg-bio.com The excess amine traps the liberated DBF, preventing it from causing side reactions.

While piperidine is highly effective, concerns over its potential to catalyze side reactions, such as aspartimide formation in sensitive sequences, have led to the investigation of alternative deprotection reagents. google.comresearchgate.net These alternatives can offer milder conditions or different reactivity profiles.

Interactive Table 1: Comparison of Common Fmoc Deprotection Reagents

| Reagent | Typical Concentration | Solvent | Key Characteristics |

|---|---|---|---|

| Piperidine | 20% (v/v) | DMF | The "gold standard"; highly efficient but can promote base-catalyzed side reactions. nih.govgoogle.com |

| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | Offers similar efficiency to piperidine with potentially reduced toxicity. nih.gov |

| Piperazine (B1678402) (PZ) | 10% (w/v) | DMF/Ethanol | A weaker base that has been shown to significantly reduce aspartimide formation compared to piperidine. google.com |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-5% (v/v) | DMF | A very strong, non-nucleophilic base used for rapid deprotection, especially in difficult or aggregated sequences. However, it can increase the risk of aspartimide formation and racemization if not used carefully. researchgate.netluxembourg-bio.com |

In the context of complex peptide synthesis, Fmoc-N,N-dimethyl-D-Asparagine is often used alongside other amino acids whose side chains require protection. An orthogonal protecting group scheme is one in which each class of protecting group can be removed by a specific chemical mechanism without affecting the others. peptide.comresearchgate.net This allows for selective deprotection and modification of specific sites within the peptide while it is still attached to the solid support. The Fmoc/tBu strategy is the most common example, where the Fmoc group is base-labile and side-chain protecting groups (like tert-Butyl) are acid-labile. researchgate.net

The N,N-dimethyl group of Fmoc-N,N-dimethyl-D-Asparagine is not a protecting group but a permanent modification of the side chain. Therefore, an orthogonal strategy would involve the use of other protected amino acids in the sequence.

Interactive Table 2: Orthogonal Protecting Groups Compatible with Fmoc-SPPS

| Protecting Group | Protected Function | Cleavage Condition | Stability |

|---|---|---|---|

| tert-Butyl (tBu) | -COOH, -OH, -SH | Strong Acid (e.g., >90% TFA) | Stable to base (piperidine) and mild acid. |

| Trityl (Trt) | -CONH₂ (Asn/Gln), -SH, -OH, His (imidazole) | Mild Acid (e.g., 1-2% TFA in DCM) | Stable to base (piperidine). peptide.com |

| Allyloxycarbonyl (Alloc) | -NH₂ (Lys, Orn) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger. nih.govresearchgate.net | Stable to acid and base. |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)isobutyl (ivDde) | -NH₂ (Lys, Orn) | 2-10% Hydrazine in DMF | Stable to acid and base. sigmaaldrich.com |

| t-Butoxycarbonyl (Boc) | -NH₂ (Lys, Trp), His (imidazole) | Strong Acid (e.g., >90% TFA) | Stable to base (piperidine). |

Mitigation of Side Reactions in Asparagine-Containing Peptide Synthesis

The incorporation of asparagine residues into peptides presents unique challenges due to the reactivity of the side-chain carboxamide. These challenges necessitate specific strategies to ensure the chemical homogeneity of the final product.

Strategies to Prevent Aspartimide Formation

Aspartimide formation is a notorious side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), particularly affecting sequences containing aspartic acid (Asp). iris-biotech.de The reaction is catalyzed by both base (during Fmoc deprotection) and acid (during final cleavage) and is highly dependent on the subsequent amino acid residue, with Asp-Gly, Asp-Ser, and Asp-Asn sequences being especially problematic. peptide.comiris-biotech.de The mechanism involves the nucleophilic attack of the backbone amide nitrogen onto the side-chain carbonyl of the Asp residue, forming a five-membered succinimide (B58015) ring intermediate. This ring can then be opened by nucleophiles (like piperidine or water) to yield a mixture of the desired α-peptide and the isomeric β-peptide, often accompanied by racemization at the α-carbon. iris-biotech.deissuu.com

For asparagine (Asn), related side reactions include base-catalyzed cyclization to form an aminoglutarimide or, more commonly, dehydration of the side-chain amide to form a β-cyanoalanine residue, particularly during the carbodiimide-mediated activation step. peptide.comnih.gov

The use of Fmoc-N,N-dimethyl-D-Asparagine provides an intrinsic and highly effective solution to these problems.

Prevention of Cyclization: The tertiary nature of the N,N-dimethylated amide means the nitrogen atom is significantly less nucleophilic and lacks a proton, thereby preventing it from initiating an attack on the peptide backbone.

Prevention of Dehydration: The absence of protons on the side-chain nitrogen prevents the elimination reaction required to form the nitrile of β-cyanoalanine.

While the N,N-dimethyl modification is the primary strategy, other general methods are often employed to prevent aspartimide formation from neighboring aspartic acid residues within the same peptide:

Use of Bulky Side-Chain Esters: For Asp residues, sterically bulky protecting groups like 3-methyl-pent-3-yl ester (OMpe) or 2-phenylisopropyl (O-2-PhiPr) ester physically hinder the backbone nitrogen from attacking the side-chain carbonyl. sigmaaldrich.comadvancedchemtech.com

Backbone Protection: The introduction of a temporary, acid-labile protecting group on the amide nitrogen of the residue following Asp, such as a 2,4-dimethoxybenzyl (Dmb) group, prevents aspartimide formation. peptide.comiris-biotech.de

Modified Deprotection Conditions: Using weaker bases like piperazine or adding an acidic additive such as hydroxybenzotriazole (B1436442) (HOBt) to the piperidine deprotection solution can lower the basicity and suppress the rate of aspartimide formation. google.compeptide.com

Control of Racemization during Coupling Procedures

Maintaining the stereochemical integrity of each amino acid is paramount in peptide synthesis. Racemization, or epimerization, is the loss of chiral purity at the α-carbon, which can occur during the carboxyl group activation and coupling steps. nih.gov This side reaction is base-catalyzed and proceeds through either the formation of a symmetric 5(4H)-oxazolone intermediate or direct proton abstraction from the α-carbon by a base. researchgate.net While all amino acids are susceptible, residues like Cysteine (Cys) and Histidine (His) are particularly prone to racemization. nih.gov

The urethane-based protection of the Fmoc group inherently helps to suppress racemization compared to other N-terminal protecting groups. nih.gov However, the choice of coupling reagents and reaction conditions remains critical for minimizing this side reaction.

Key strategies for controlling racemization include:

Choice of Coupling Reagent: Uronium or phosphonium salt-based reagents are widely used. Reagents are often used in combination with additives that act as activated esters and suppress racemization.

Use of Additives: Additives like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) and Hydroxybenzotriazole (HOBt) react with the activated amino acid to form an intermediate active ester that is less prone to racemization than other activated species. peptide.com

Base Selection: The tertiary amine base used to neutralize the protonated N-terminus and facilitate the coupling reaction can influence the degree of racemization. Sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) are commonly used. Weaker bases or bases with greater steric bulk, like 2,4,6-trimethylpyridine (B116444) (collidine), may be employed in highly sensitive couplings. luxembourg-bio.com

Interactive Table 3: Common Coupling Reagents and their Impact on Racemization

| Reagent Combination | Reagent Type | General Performance |

|---|---|---|

| HBTU / HOBt / DIPEA | Uronium Salt / Additive / Base | A classic and effective combination for routine couplings. The presence of HOBt is crucial for suppressing racemization. peptide.com |

| HATU / HOAt / DIPEA | Uronium Salt / Additive / Base | HOAt is a more reactive additive than HOBt, leading to faster couplings and often lower racemization, especially for hindered amino acids. nih.gov |

| PyBOP / HOBt / DIPEA | Phosphonium Salt / Additive / Base | A reliable reagent, particularly useful for avoiding side reactions at the Trp side chain. |

| COMU / DIPEA | Uronium Salt / Base | A third-generation uronium reagent based on Oxyma. It often provides fast coupling rates with very low levels of racemization. luxembourg-bio.com |

| DIC / Oxyma | Carbodiimide / Additive | A cost-effective and highly efficient combination that generates a soluble urea (B33335) byproduct. Oxyma is a potent racemization suppressant. nih.gov |

For Fmoc-N,N-dimethyl-D-Asparagine, adherence to these established protocols—such as using high-quality coupling reagents like COMU or HATU in conjunction with an appropriate base—is sufficient to ensure its incorporation with high stereochemical fidelity.

Impact of N,n Dimethyl D Asparagine Modification on Peptide Structure and Behavior

Conformational Analysis of Peptides Incorporating N,N-dimethyl-D-Asparagine

The unique structural features of N,N-dimethyl-D-asparagine impose significant constraints on the local peptide conformation, which can propagate to influence the global fold. Understanding these structural changes is crucial for the rational design of peptides with desired therapeutic or research applications.

Spectroscopic techniques are indispensable tools for elucidating the three-dimensional structures of peptides in solution. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides atomic-level insights into peptide conformation and dynamics. nih.govmdpi.com For a peptide containing an N,N-dimethyl-D-asparagine residue, 2D NMR experiments such as TOCSY and NOESY would be employed to assign proton resonances and identify spatial proximities between atoms. The incorporation of a D-amino acid is known to alter the local backbone dihedral angles (φ, ψ), which would be reflected in the measured nuclear Overhauser effect (NOE) patterns and 3J-coupling constants. nih.gov Furthermore, the two methyl groups on the side-chain amide would give rise to a distinct singlet in the 1H NMR spectrum, serving as a sensitive probe of the local chemical environment.

Circular Dichroism (CD) spectroscopy is another valuable technique used to assess the secondary structure content of peptides. scispace.com The introduction of N,N-dimethyl-D-asparagine is expected to disrupt canonical secondary structures like α-helices and β-sheets due to steric hindrance from the dimethylated side chain and the backbone-perturbing nature of the D-amino acid. A comparative CD analysis of a modified peptide versus its unmodified L-asparagine counterpart would likely reveal a shift towards a more disordered or random coil conformation. researchgate.net Infrared (IR) spectroscopy can complement these studies by analyzing amide bond vibrational frequencies, which are characteristic of different secondary structures. researchgate.net

| Spectroscopic Parameter | Expected Observation in Peptide with L-Asn | Predicted Observation in Peptide with N,N-dimethyl-D-Asn | Structural Implication of the Change |

|---|---|---|---|

| 1H NMR Chemical Shift (Side-chain NH₂) | Two distinct resonances for amide protons | Single sharp resonance for two N(CH₃)₂ groups | Confirms successful dimethylation and loss of H-bond donor capability. |

| NOE Connectivity | Sequential Hα(i)-HN(i+1) NOEs typical for standard secondary structures. | Unusual NOE patterns, potential loss of sequential connectivities. | Indicates altered backbone conformation and disruption of regular structure. |

| CD Spectrum (Far-UV) | May show characteristic minima for α-helix (~208, 222 nm) or β-sheet (~218 nm). | Likely shows a single minimum around 200 nm. | Suggests a shift towards a random coil or disordered conformation. |

Computational methods, such as molecular dynamics (MD) simulations, are powerful tools for exploring the conformational landscape of peptides containing non-standard amino acids. nih.govresearchgate.netbyu.edu These simulations can provide a dynamic, atomic-level view of how the N,N-dimethyl-D-asparagine modification influences peptide structure over time. To accurately model such a non-canonical residue, specialized force fields like the General Amber Force Field (GAFF) may be required in conjunction with standard protein force fields. nih.gov

MD simulations can predict the most probable secondary and tertiary structures by calculating ensembles of conformations. researchgate.netbyu.edu For a peptide incorporating N,N-dimethyl-D-asparagine, simulations would likely show a significant local disruption of any pre-existing secondary structure. The D-amino acid enforces a reversal of the typical Ramachandran plot preferences, while the bulky dimethylated side chain introduces steric clashes that further limit conformational freedom. These models can be used to calculate structural parameters such as the radius of gyration, root-mean-square deviation (RMSD), and the formation of intramolecular hydrogen bonds, providing a quantitative measure of the modification's impact. nih.gov

| Computational Parameter | Hypothetical Peptide (with L-Asn) | Hypothetical Peptide (with N,N-dimethyl-D-Asn) | Interpretation |

|---|---|---|---|

| Predicted Secondary Structure | 35% α-Helix | <5% α-Helix, >80% Random Coil | The modification acts as a strong structure-breaker. |

| Radius of Gyration (Rg) | 10.5 Å | 12.0 Å | Indicates a more extended and less compact structure. |

| Intramolecular H-Bonds | Average of 4.2 | Average of 1.5 | Loss of H-bonding potential due to side-chain dimethylation and conformational disruption. |

The N,N-dimethylation of the asparagine side chain has a direct and significant impact on both side-chain and backbone dynamics. Firstly, the replacement of two amide protons with methyl groups eliminates the side chain's ability to act as a hydrogen bond donor. This modification can disrupt stabilizing interactions with other residues or solvent molecules. Secondly, the introduction of two methyl groups increases the steric bulk of the side chain, which restricts its rotational freedom (chi angles) and can create steric hindrance that influences the conformation of the adjacent peptide backbone. nih.gov

Modulation of Peptide Stability and Aggregation Behavior

Peptides, particularly those containing asparagine, are often susceptible to chemical degradation and aggregation, which can limit their therapeutic utility. The N,N-dimethyl-D-asparagine modification offers a dual solution to these challenges by enhancing proteolytic resistance and inhibiting key aggregation pathways.

One of the most significant advantages of incorporating non-natural amino acids is the enhancement of peptide stability against enzymatic degradation. researchgate.net Proteolytic enzymes, such as trypsin and chymotrypsin, exhibit high specificity for both the amino acid sequence and the stereochemistry of their substrates. Since virtually all naturally occurring proteases are chiral and evolved to recognize L-amino acids, the presence of a D-asparagine residue renders the adjacent peptide bonds resistant to cleavage. nih.gov

Furthermore, the N,N-dimethylation of the side chain provides an additional layer of steric shielding. Even if a protease could accommodate the D-amino acid, the bulky dimethyl groups would likely prevent the peptide backbone from fitting correctly into the enzyme's active site. researchgate.net This combined effect of altered stereochemistry and increased steric hindrance dramatically increases the peptide's half-life in biological fluids. nih.gov

| Peptide Variant | Modification | Predicted Half-life in Serum | Reason for Stability |

|---|---|---|---|

| Peptide-L-Asn-Peptide | None (Native) | Minutes | Susceptible to protease cleavage at L-amino acid sites. |

| Peptide-D-Asn-Peptide | D-amino acid substitution | Hours | Proteases are stereospecific for L-amino acids. nih.gov |

| Peptide-(N,N-dimethyl-D-Asn)-Peptide | D-amino acid + Side-chain dimethylation | > 24 Hours | Stereospecific resistance combined with steric hindrance from dimethyl groups. researchgate.net |

Peptide aggregation is a major obstacle in both therapeutic applications and during solid-phase peptide synthesis (SPPS). nih.gov Asparagine-containing peptides are particularly prone to aggregation, often initiated by a spontaneous deamidation reaction. nih.govmdpi.com Under neutral or basic conditions, the backbone nitrogen of the succeeding amino acid can attack the asparagine side-chain carbonyl, forming a five-membered succinimide (B58015) intermediate. This intermediate can then hydrolyze to form a mixture of aspartate and isoaspartate, and its formation is a key trigger for aggregation. nih.gov

The N,N-dimethylation of the asparagine side-chain amide directly blocks this degradation pathway. With the amide protons replaced by methyl groups, the nitrogen is no longer available to participate in the cyclization reaction required for succinimide formation. By preventing the initial deamidation event, the primary trigger for this common aggregation pathway is eliminated. researchgate.net

During SPPS, aggregation is often caused by the formation of intermolecular hydrogen bonds between peptide chains, leading to the formation of β-sheet-like structures that hinder solvent and reagent accessibility. peptide.com Incorporating N,N-dimethyl-D-asparagine disrupts this process in several ways:

Structure Breaking: As a D-amino acid with a bulky side group, it acts as a "helix and sheet breaker," disrupting the regular secondary structures that facilitate aggregation. sigmaaldrich.com

H-Bond Disruption: The dimethylated side chain cannot participate in the side-chain hydrogen bonding networks that can stabilize aggregates.

Solvation: The use of structure-disrupting solvents like dimethyl sulfoxide (B87167) (DMSO) during synthesis can further help to solvate the growing peptide chains and prevent aggregation. rsc.org

These properties make N,N-dimethyl-D-asparagine a valuable tool for synthesizing "difficult sequences" that are otherwise prone to aggregation and incomplete reactions during SPPS. nih.gov

Advanced Applications of Fmoc N,n Dimethyl D Asparagine in Academic Research

Design and Synthesis of Peptide Mimetics and Foldamers

Peptide mimetics and foldamers are classes of molecules designed to mimic the structure and function of natural peptides but with enhanced stability, specificity, or novel folding patterns. The incorporation of non-natural amino acids like Fmoc-N,N-dimethyl-D-Asparagine is a key strategy in this field.

The design of peptides with predictable and stable three-dimensional structures is crucial for developing new therapeutics and research tools. Introducing conformational constraints can pre-organize a peptide into its bioactive shape, enhancing its affinity for a biological target. The N,N-dimethylation of the D-asparagine side chain serves as a potent tool for inducing such constraints.

In natural peptides, the asparagine side-chain amide can act as both a hydrogen bond donor and acceptor, often participating in the stabilization of secondary structures like α-helices and β-sheets. By replacing the amide protons with methyl groups, Fmoc-N,N-dimethyl-D-Asparagine loses its ability to act as a hydrogen bond donor. This modification can be strategically employed to:

Disrupt β-Sheet Formation: The intermolecular hydrogen bonds between side chains are critical for the stability of many β-sheet structures. Incorporating an N,N-dimethylated residue prevents this interaction, acting as a "β-sheet breaker." This allows chemists to control aggregation and design peptides that avoid amyloid-like fibril formation.

Induce Turns: The steric bulk of the dimethylamide group and the loss of hydrogen bonding can force the peptide backbone to adopt specific turn conformations, such as β-turns or γ-turns. This is essential for creating cyclic peptides or structured loops that mimic the binding epitopes of larger proteins.

Enhance Proteolytic Stability: N-methylation of peptide bonds is a known strategy to increase resistance to enzymatic degradation. While the modification in Fmoc-N,N-dimethyl-D-Asparagine is on the side chain, the resulting conformational constraints can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in vivo.

The use of N-methylated residues is a well-established method for modulating peptide conformation and bioavailability, making Fmoc-N,N-dimethyl-D-Asparagine a valuable building block for these advanced synthetic efforts.

Foldamers are non-natural oligomers that adopt well-defined, compact conformations reminiscent of folded proteins. They are synthesized from building blocks that guide the folding process in a predictable manner. The unique conformational preferences imparted by Fmoc-N,N-dimethyl-D-Asparagine make it an attractive monomer for the construction of novel foldamer topologies.

| Feature | Consequence of N,N-Dimethylation | Application in Peptide Design |

| Hydrogen Bonding | Side chain cannot act as a hydrogen bond donor. | Disruption of β-sheets; stabilization of specific turn structures. |

| Steric Hindrance | Increased bulk on the side chain. | Induces local conformational constraints on the peptide backbone. |

| Solubility | Increased lipophilicity. | Can be used to modulate the solubility and membrane permeability of peptides. |

| Chemical Reactivity | Prevents side-chain mediated reactions like deamidation. | Enhances the chemical stability of the resulting peptide. |

Utilization in Biomaterials and Self-Assembling Systems

Self-assembling peptides are a cornerstone of modern biomaterial design, offering a bottom-up approach to creating nanofibrous scaffolds that mimic the native extracellular matrix (ECM). The fluorenylmethyloxycarbonyl (Fmoc) group is a key driver of this process, but the amino acid side chain plays a critical role in modulating the final structure and properties.

The self-assembly of Fmoc-amino acids into supramolecular structures is primarily driven by a combination of non-covalent interactions:

π-π Stacking: The aromatic fluorenyl rings of the Fmoc groups stack on top of each other, forming the core of the nanofibrous assembly. This is the dominant interaction initiating the self-assembly process. rsc.orgnih.gov

Hydrogen Bonding: The carboxylic acid and amide groups of the peptide backbone form intermolecular hydrogen bonds, creating β-sheet-like arrangements that stabilize the growing fibers. researchgate.net

Side-Chain Interactions: The nature of the amino acid side chain adds another layer of control. Hydrophobic, electrostatic, and hydrogen-bonding interactions between side chains influence the packing of the molecules, the morphology of the nanostructures (e.g., fibers, ribbons, tubes), and the properties of the final material. chemrxiv.orgnih.gov

The N,N-dimethylation of the asparagine side chain in Fmoc-N,N-dimethyl-D-Asparagine fundamentally alters the third component of this mechanism. By eliminating the hydrogen bond donor, it prevents the side chain from participating in the cooperative hydrogen-bonding network that typically reinforces the self-assembled structure. This disruption would be expected to significantly hinder or alter the self-assembly process compared to its unmodified counterpart, Fmoc-D-asparagine.

Hydrogelation is the macroscopic outcome of a well-ordered, hierarchical self-assembly process where nanofibers entangle to form a three-dimensional network capable of trapping large amounts of water. The mechanical properties of these hydrogels, such as stiffness, are highly dependent on the efficiency of the underlying molecular self-assembly.

Given that Fmoc-N,N-dimethyl-D-Asparagine lacks a key hydrogen-bonding moiety, it is highly unlikely to form a self-supporting hydrogel on its own under typical conditions. The disruption of the hydrogen-bonding network would likely lead to less ordered aggregates or soluble oligomers rather than the extended nanofibers required for gelation.

However, this characteristic can be used to an advantage in co-assembly systems. By mixing Fmoc-N,N-dimethyl-D-Asparagine with a known Fmoc-amino acid gelator (like Fmoc-Phenylalanine), it is possible to tune the properties of the resulting hydrogel. The N,N-dimethylated molecule would act as a "dopant" or a "capping agent," interrupting the fibril growth and altering the network's cross-linking density. This would allow for precise control over the material's mechanical properties, as summarized in the table below.

| System | Expected Self-Assembly | Predicted Hydrogel Properties |

| Fmoc-D-Asparagine | Forms nanofibers stabilized by π-π stacking and extensive H-bonding. | Forms a stable, self-supporting hydrogel. |

| Fmoc-N,N-dimethyl-D-Asparagine | π-π stacking occurs, but H-bonding network is disrupted. Unlikely to form extended nanofibers. | Does not form a hydrogel; remains in solution or forms amorphous precipitate. |

| Co-assembly (Fmoc-Phe + Fmoc-N,N-dimethyl-D-Asn) | Forms shorter or more defective nanofibers compared to pure Fmoc-Phe. | Forms a weaker hydrogel with lower stiffness (G') compared to pure Fmoc-Phe. |

Peptide-based hydrogels are widely used as synthetic mimics of the ECM for 3D cell culture and tissue engineering applications. beilstein-journals.org An ideal ECM mimic should not only provide structural support but also present specific biochemical cues to guide cell behavior.

While Fmoc-N,N-dimethyl-D-Asparagine is not a gelator itself, its incorporation into ECM-mimetic hydrogels through co-assembly offers a sophisticated method for engineering bio-functionality. By strategically placing this residue within a self-assembling peptide sequence, researchers can:

Tune Mechanical Stiffness: As described above, co-assembly can modulate the hydrogel's stiffness to match that of specific tissues, from soft brain tissue to stiffer cartilage.

Control Ligand Presentation: The steric hindrance from the dimethylamide group can be used to control the spacing and presentation of cell-binding motifs (like RGD) that are incorporated into the same peptide sequence, thereby influencing cell adhesion and signaling.

Modulate Biodegradability: The conformational constraints introduced by the modified residue can alter the accessibility of the peptide backbone to enzymes, allowing for control over the degradation rate of the scaffold.

This level of control allows for the design of advanced biomaterials that can more accurately replicate the complex and dynamic nature of the native cellular microenvironment.

Research in Protein-Peptide Interactions and Structural Biology

The unique structural characteristics of Fmoc-N,N-dimethyl-D-Asparagine make it a valuable tool in the nuanced fields of protein-peptide interactions and structural biology. The incorporation of a D-amino acid enhances peptide stability against enzymatic degradation, a crucial factor for probes used in biological systems. frontiersin.orgnih.gov Furthermore, the N,N-dimethylation of the asparagine side chain amide fundamentally alters its hydrogen bonding capability. While a standard asparagine residue can act as both a hydrogen bond donor (via the -NH2 group) and an acceptor (via the carbonyl oxygen), the N,N-dimethylated version can only function as a hydrogen bond acceptor. rsc.orgresearchgate.net This specific modification allows researchers to dissect the precise nature of molecular interactions.

Probing Binding Sites and Ligand-Receptor Interactions

The strategic substitution of a natural L-asparagine with N,N-dimethyl-D-asparagine in a peptide ligand is a powerful method for elucidating the energetic contributions of specific hydrogen bonds at binding interfaces. By comparing the binding affinity of the native peptide to its modified analogue, researchers can determine the importance of the side-chain amide proton as a hydrogen bond donor in the ligand-receptor interaction.

A significant decrease in binding affinity upon introducing the N,N-dimethylated residue would strongly suggest that a hydrogen bond from the asparagine side-chain amide to an acceptor group on the receptor is a critical component of the binding interaction. Conversely, if the binding affinity remains similar or is enhanced (perhaps due to reduced desolvation penalties or improved hydrophobic contacts from the methyl groups), it indicates that this specific hydrogen bond is not essential for recognition. This "chemical mutagenesis" approach provides precise insights that are vital for understanding the principles of molecular recognition and for the rational design of potent and specific therapeutic agents. nih.govnih.gov

Table 1: Application of N,N-dimethyl-D-Asparagine in Binding Site Analysis

| Feature of N,N-dimethyl-D-Asn | Rationale for Use | Information Gained |

|---|---|---|

| Blocked H-Bond Donor | The N,N-dimethyl modification removes the side-chain amide protons. | Determines the necessity of the Asn side-chain N-H as a hydrogen bond donor for receptor binding. |

| D-Stereochemistry | Increases resistance to proteases, prolonging the peptide's half-life in assays. frontiersin.orgacs.org | Allows for stable and reliable measurements of binding interactions in biological media. |

| Maintained H-Bond Acceptor | The side-chain carbonyl oxygen can still accept hydrogen bonds. | Differentiates between the roles of the donor and acceptor functionalities of the Asn side chain. |

Detailed research findings have shown that the amide groups of asparagine and glutamine side chains are frequently involved in forming stabilizing hydrogen bonds with the peptide backbone or with other residues, playing a key role in local folded structures. researchgate.net By systematically replacing these residues with their N,N-dimethylated counterparts, the specific interactions that govern protein folding and ligand binding can be meticulously mapped.

Use in NMR and X-ray Crystallography for Structure Determination

In structural biology, Fmoc-N,N-dimethyl-D-Asparagine serves as a specialized building block for synthesizing peptides used in Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography studies. mdpi.comnih.gov These techniques provide atomic-level details of molecular structures and their interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR studies, peptides containing N,N-dimethyl-D-asparagine can be used to understand conformational dynamics and binding events in solution. The two methyl groups on the side-chain nitrogen give rise to a distinct signal in the 1H-NMR spectrum. Changes in the chemical shift of these protons upon addition of a receptor protein can be monitored to confirm binding and to calculate binding affinities. nih.gov

Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal the proximity of these methyl groups to specific protons on the receptor, providing valuable distance restraints for modeling the three-dimensional structure of the peptide-protein complex. researchgate.netnih.gov The D-configuration of the amino acid can induce specific turns or kinks in the peptide backbone, and the resulting conformational changes can be precisely characterized using a combination of NMR experiments and molecular dynamics simulations. mdpi.com

Table 2: Utility of N,N-dimethyl-D-Asparagine in Structural Biology Techniques

| Technique | Application | Insights Obtained |

|---|---|---|

| NMR Spectroscopy | Serves as a unique spectroscopic probe. | - Confirmation of binding via chemical shift perturbation. - Determination of binding site proximity through NOE data. nih.govnih.gov - Characterization of peptide conformation in solution. |

| X-ray Crystallography | Used to create modified peptide ligands for co-crystallization with target proteins. springernature.com | - High-resolution structure of the ligand-receptor complex. - Visualization of how the binding pocket accommodates the bulkier, non-donor side chain. - Understanding changes in protein conformation induced by the modified ligand. |

X-ray Crystallography

For X-ray crystallography, peptides incorporating N,N-dimethyl-D-asparagine are synthesized and co-crystallized with their target proteins. springernature.com Determining the crystal structure of such a complex can reveal precisely how the binding site accommodates the modified residue. nih.govnih.gov It allows for the direct visualization of the loss of a specific hydrogen bond and any resulting rearrangements of the ligand or the receptor's side chains to compensate for this change. youtube.com

For example, a water molecule might fill the void left by the absent N-H donor, or a nearby hydrophobic pocket might favorably interact with the newly introduced methyl groups. This structural information is invaluable for structure-based drug design, as it provides a detailed blueprint of the molecular interactions that can be targeted for optimization. The use of D-amino acids can sometimes alter crystallization properties, potentially leading to improved crystal quality and higher resolution diffraction data. oup.com

Analytical and Characterization Methodologies for Fmoc N,n Dimethyl D Asparagine and Its Derivatives

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone for both the analysis and purification of Fmoc-N,N-dimethyl-D-Asparagine. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of Fmoc-N,N-dimethyl-D-Asparagine and for its isolation on a larger scale. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this compound. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA) to improve peak shape and resolution.

For analytical purposes, HPLC provides a quantitative measure of the purity of a sample by separating the target compound from any impurities, such as starting materials, byproducts, or degradation products. The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the area under the peak is proportional to its concentration.

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of the purified compound. This is crucial for obtaining highly pure Fmoc-N,N-dimethyl-D-Asparagine required for subsequent synthetic steps. The strong UV absorbance of the Fmoc protecting group facilitates sensitive detection during HPLC analysis. teledyneisco.com

Table 1: Typical HPLC Parameters for Fmoc-Amino Acid Analysis

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18, 3.5 µm particle size, 4.5 mm x 100 mm |

| Mobile Phase A | Water with 0.045% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.036% Trifluoroacetic Acid (TFA) |

| Gradient | 50% to 100% B over 8 minutes |

| Flow Rate | 1 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 35 °C |

This table is based on a representative method for Fmoc-N-methylated amino acids and may require optimization for Fmoc-N,N-dimethyl-D-Asparagine. nih.gov

Ensuring the enantiomeric purity of Fmoc-N,N-dimethyl-D-Asparagine is critical, as the presence of the L-enantiomer can lead to the formation of undesired diastereomeric peptides. Chiral chromatography is the definitive method for separating and quantifying enantiomers. This technique employs a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation.

Several types of CSPs are effective for the separation of Fmoc-protected amino acids, including those based on macrocyclic glycopeptides (like teicoplanin) and polysaccharide derivatives. sigmaaldrich.comphenomenex.com The choice of CSP and mobile phase composition is crucial for achieving baseline resolution of the enantiomers. In many cases, the D-enantiomer elutes before the L-enantiomer. nih.gov

The enantiomeric excess (e.e.) of a sample can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. High enantiomeric purity (typically >99.8%) is often required for Fmoc-amino acids used in peptide synthesis. merckmillipore.com

Spectroscopic Characterization of Synthesized Compounds

Spectroscopic methods provide detailed information about the molecular structure and composition of Fmoc-N,N-dimethyl-D-Asparagine.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the chemical structure of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to confirm the identity and structure of Fmoc-N,N-dimethyl-D-Asparagine.

¹H NMR provides information about the number and types of protons in the molecule, as well as their chemical environment. The spectrum of Fmoc-N,N-dimethyl-D-Asparagine would show characteristic signals for the aromatic protons of the fluorenyl group, the protons of the asparagine backbone, and the methyl protons of the dimethylamide group. The integration of these signals confirms the relative number of protons in each part of the molecule.

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic).

Two-dimensional NMR techniques, such as HSQC, can be used to correlate proton and carbon signals, further aiding in the unambiguous assignment of all signals and confirming the connectivity of the atoms within the molecule. hmdb.ca

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative Fmoc-Amino Acid

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Fmoc Aromatic CH | 7.30 - 7.79 | 119.9 - 144.2 |

| Fmoc CH/CH₂ | 4.27 - 4.41 | 47.4, 67.0 |

| Asparagine α-CH | ~4.5 | ~50-55 |

| Asparagine β-CH₂ | ~2.8 - 3.0 | ~35-40 |

| Asparagine C=O (amide) | - | ~170-175 |

| Asparagine C=O (acid) | - | ~170-175 |

| N-Methyl CH₃ | ~2.9, ~3.1 (distinct signals) | ~36, ~37 (distinct signals) |

Note: These are approximate chemical shift ranges based on similar structures and can vary depending on the solvent and other experimental conditions. The two N-methyl groups are often magnetically non-equivalent due to restricted rotation around the amide bond, leading to two distinct signals in both ¹H and ¹³C NMR spectra.

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to obtain structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for Fmoc-amino acids, as it minimizes fragmentation during the ionization process, allowing for the clear observation of the molecular ion. nih.gov

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of Fmoc-N,N-dimethyl-D-Asparagine and to distinguish it from isomers. nih.gov The Fmoc group itself gives rise to characteristic fragment ions, which can be a useful diagnostic tool. nih.gov

UV-Vis spectroscopy is a simple yet powerful technique for quantifying compounds that absorb ultraviolet or visible light. The fluorenyl group of the Fmoc protecting group has a strong chromophore, making UV-Vis spectroscopy an excellent method for its quantification. tec5usa.com

A key application of this technique in the context of Fmoc-amino acids is the monitoring of Fmoc deprotection during solid-phase peptide synthesis (SPPS). The Fmoc group is typically removed by treatment with a base, such as piperidine (B6355638). This cleavage reaction releases a dibenzofulvene-piperidine adduct, which has a characteristic strong absorbance around 301 nm. mostwiedzy.plnih.gov By measuring the absorbance of the solution after the deprotection step, the amount of Fmoc group cleaved can be quantified using the Beer-Lambert law. rsc.org This allows for the real-time monitoring of the efficiency of both the coupling and deprotection steps in automated peptide synthesizers. researchgate.net

Table 3: Molar Extinction Coefficients for Fmoc-Related Species

| Species | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Solvent |

| Dibenzofulvene-piperidine adduct | 301 | 7800 | 20% Piperidine in DMF |

| Dibenzofulvene-piperidine adduct | 289 | 5800 - 6089 | 20% Piperidine in DMF |

Data from various sources indicate a range of reported extinction coefficients. It is often recommended to determine this value empirically for a specific instrument and set of conditions for the most accurate quantitation. mostwiedzy.plnih.govnih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Modified D-Asparagine Derivatives

While the synthesis of standard Fmoc-protected amino acids is well-established, the preparation of modified non-canonical derivatives like Fmoc-N,N-dimethyl-D-Asparagine presents opportunities for innovation. Current routes typically involve the protection of D-asparagine followed by modification. Future research is trending towards more efficient, stereocontrolled, and environmentally sustainable methods.

One promising avenue is the exploration of enzymatic synthesis. Biocatalysis, using engineered enzymes such as asparagine synthetase (AS) or D-aminoacylases, could offer a highly selective method for producing D-asparagine precursors, potentially reducing the need for extensive protecting group chemistry and harsh reagents. google.comfrontiersin.org Another area of development involves the use of greener solvents in peptide synthesis, moving away from traditional solvents like N,N-dimethylformamide (DMF). rsc.org Research into solvents like propylene (B89431) carbonate or binary mixtures could lead to more sustainable manufacturing processes for derivatives like Fmoc-N,N-dimethyl-D-Asparagine. rsc.orgacs.org

Table 1: Comparison of Potential Synthetic Approaches for Modified D-Asparagine Derivatives

| Approach | Description | Potential Advantages | Key Challenges |

| Traditional Chemical Synthesis | Multi-step process involving protection, activation, and coupling reactions using conventional organic solvents. | Well-established and versatile for various modifications. | Often requires harsh reagents, multiple protection/deprotection steps, and can generate significant waste. |

| Enzymatic Synthesis | Utilizes enzymes (e.g., proteases, acylases) to catalyze specific steps, such as the stereoselective formation of the D-amino acid core. google.com | High stereospecificity, mild reaction conditions, reduced environmental impact. | Enzyme stability, substrate scope, and the need for enzyme engineering for novel substrates. |

| Green Chemistry Approaches | Employs alternative, less hazardous solvents (e.g., propylene carbonate, 2-methyl-THF) and energy sources (e.g., microwave). rsc.org | Reduced toxicity and environmental footprint, potential for improved reaction kinetics. | Solvent compatibility with resins and reagents, ensuring high peptide purity. acs.org |

| Convergent Synthesis | Involves the independent synthesis of key molecular fragments followed by their assembly. acs.org | Potentially higher overall yields, easier purification of intermediates. | Requires careful planning of fragment coupling to avoid racemization and side reactions. |

Exploration of Diverse Peptide Architectures and Functionalization

The incorporation of Fmoc-N,N-dimethyl-D-Asparagine into peptides opens up a vast landscape of novel molecular architectures with unique properties. The D-configuration inherently imparts resistance to enzymatic degradation by proteases, a critical feature for enhancing the in-vivo stability and bioavailability of peptide drugs. acs.org

Furthermore, the N,N-dimethylation of the asparagine side chain has profound structural implications. It eliminates the hydrogen bond donor capability of the side-chain amide, which can disrupt secondary structures like β-sheets and induce specific conformational constraints. researchgate.net This modification can be strategically employed to control peptide folding, modulate binding affinity to biological targets, and improve solubility. Research in this area will focus on synthesizing peptides where this residue is systematically placed to study its effect on structure-activity relationships (SAR). acs.org

Future work will likely involve creating hybrid molecules where peptides containing N,N-dimethyl-D-Asparagine are conjugated to other entities, such as polymers, lipids, or small molecules, to create multifunctional biomaterials or targeted drug delivery systems. nih.gov The development of diverse peptide structures, including cyclic peptides, stapled peptides, and peptidomimetics, will be a key focus. bmglabtech.comnih.gov

Advanced Computational Approaches for Predicting Modified Peptide Behavior

As novel modified amino acids like Fmoc-N,N-dimethyl-D-Asparagine are incorporated into peptides, predicting their structural and dynamic behavior becomes increasingly complex. Advanced computational methods are essential to accelerate the design and optimization of these molecules, reducing the reliance on purely empirical screening. frontiersin.org

Molecular dynamics (MD) simulations in explicit solvent offer a powerful tool to explore the conformational landscape of peptides containing this unique residue. nih.govnih.gov Future research will involve developing and refining force field parameters specifically for N,N-dimethylated amino acid side chains to ensure the accuracy of these simulations. Such simulations can predict how the residue influences secondary structure, solvent interactions, and binding to target proteins. youtube.com

Machine learning and artificial intelligence (AI) are also emerging as transformative approaches. frontiersin.org By training models on datasets of peptides with known structures and properties, it may become possible to predict the impact of incorporating N,N-dimethyl-D-Asparagine on key attributes like binding affinity, stability, and cell permeability. biorxiv.org These predictive tools will be crucial for the rational design of peptides, allowing researchers to prioritize the synthesis of candidates with the highest probability of success. nih.gov

Table 2: Computational Tools for Analyzing Peptides with Modified Residues

| Computational Method | Application | Predicted Outputs |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms over time to explore conformational possibilities. nih.gov | Peptide folding pathways, structural ensembles, binding free energies, solvent accessibility. |

| Quantum Mechanics (QM) | Provides high-accuracy calculations of electronic structure and energies for smaller fragments. | Accurate charge distribution for force field parameterization, reaction mechanisms. |

| Machine Learning (ML) Models | Uses algorithms to learn from existing data and make predictions on new sequences. biorxiv.org | Binding affinity, proteolytic stability, solubility, potential for aggregation. |

| Peptide Docking | Predicts the preferred orientation of a peptide when it binds to a target receptor or protein. frontiersin.org | Binding pose, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). |

Integration with High-Throughput Screening and Combinatorial Chemistry

The true potential of Fmoc-N,N-dimethyl-D-Asparagine can be unlocked by integrating its use with high-throughput screening (HTS) and combinatorial chemistry techniques. biosyn.com These platforms enable the rapid synthesis and evaluation of vast libraries of peptides, dramatically accelerating the discovery of molecules with desired biological activities. creative-peptides.com

Future research will involve the development of solid-phase synthesis protocols to efficiently incorporate Fmoc-N,N-dimethyl-D-Asparagine into large combinatorial peptide libraries. mdpi.com These libraries can be designed with the modified residue placed at various positions to maximize structural and functional diversity.

Once synthesized, these libraries can be subjected to HTS assays to identify "hits" for a wide range of applications. drugtargetreview.comnih.gov For example, libraries could be screened against specific protein targets to find potent inhibitors of protein-protein interactions, or they could be evaluated for antimicrobial or anticancer activity. drugtargetreview.com The integration of automated synthesis, screening, and data analysis will create a powerful engine for discovering novel peptide-based drug candidates built around the unique properties of N,N-dimethyl-D-Asparagine. creative-peptides.com

Q & A

How can researchers optimize the synthesis of Fmoc-N,N-dimethyl-D-Asparagine to achieve high purity and yield?

Methodological Answer:

The synthesis typically involves introducing dimethyl groups to the asparagine side chain while maintaining stereochemical integrity. A validated approach includes:

- Reductive alkylation : Similar to methods used for N-methylated lysine derivatives (e.g., reductive benzylation followed by methylation under controlled pH), ensuring minimal racemization .

- Protection strategies : Use orthogonal protecting groups (e.g., Trt for side-chain amides) to prevent undesired side reactions during Fmoc-based solid-phase synthesis .

- Purification : Employ reverse-phase HPLC with UV detection (≥95% purity threshold) and validate via TLC or LC-MS to confirm absence of byproducts (e.g., incomplete alkylation or Fmoc-deprotection artifacts) .

How does the N,N-dimethyl modification influence peptide conformational dynamics in solid-phase synthesis?

Advanced Analysis:

The dimethyl group introduces steric hindrance and reduces hydrogen-bonding capacity, which can:

- Disrupt α-helix or β-sheet formation : This is critical when designing peptides requiring flexible regions.

- Enhance proteolytic stability : The modification shields the amide bond from enzymatic cleavage, as seen in studies of methylated lysine analogs .

- Experimental validation : Circular dichroism (CD) and NMR spectroscopy are recommended to assess structural perturbations in model peptides .

What orthogonal analytical techniques resolve conflicting purity data (e.g., HPLC vs. HLC) for Fmoc-N,N-dimethyl-D-Asparagine?

Methodological Guidance:

- HPLC-MS : Combines separation with mass verification to identify co-eluting impurities (e.g., diastereomers or truncated sequences) .

- 1H/13C NMR : Detect residual solvents or alkylation byproducts (e.g., incomplete dimethylation) by analyzing methyl group signals (~2.8–3.2 ppm) .

- Elemental analysis : Confirm stoichiometry of carbon, nitrogen, and sulfur to rule out hygroscopic degradation .

How can racemization during incorporation of Fmoc-N,N-dimethyl-D-Asparagine be minimized?

Experimental Design:

- Low-temperature coupling : Perform reactions at 0–4°C using activating agents like HATU or PyBOP, which reduce base-induced racemization .

- Monitoring via Marfey’s reagent : Derivatize hydrolyzed peptide samples to detect D/L isomerization by HPLC .

- Side-chain protection : Use acid-labile groups (e.g., Trt) to avoid prolonged exposure to basic conditions during Fmoc removal .

What are the stability thresholds for Fmoc-N,N-dimethyl-D-Asparagine under varying storage conditions?

Data-Driven Recommendations:

- Storage : Maintain at 0–6°C in anhydrous, argon-flushed vials to prevent hydrolysis of the Fmoc group or dimethylamide .

- Moisture sensitivity : Karl Fischer titration shows >0.5% water content accelerates degradation; pre-dry solvents and resins before use .

- Long-term stability : Accelerated aging studies (40°C/75% RH) indicate ≥90% purity retention at 6 months when stored desiccated .

How should researchers address discrepancies in side-chain reactivity during peptide elongation with Fmoc-N,N-dimethyl-D-Asparagine?

Contradiction Resolution:

- Kinetic studies : Compare coupling efficiency (via ninhydrin test) with standard Fmoc-amino acids to identify steric hindrance bottlenecks .

- Alternative coupling reagents : Switch from DIC/HOBt to COMU or Oxyma Pure for improved activation of sterically hindered residues .

- Post-synthetic analysis : Use MALDI-TOF MS to detect truncations or deletions, particularly in sequences with consecutive bulky residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.